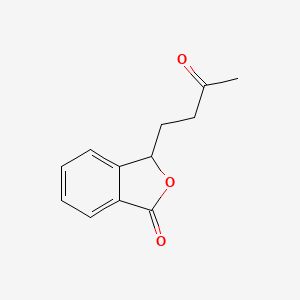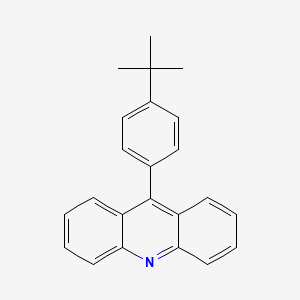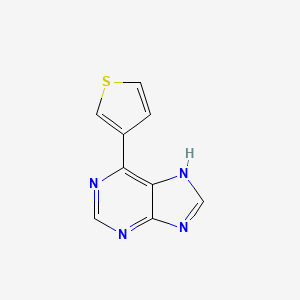
6-(Thiophen-3-yl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Thiophen-3-yl)-9H-purine is a heterocyclic compound that combines the structural features of thiophene and purine Thiophene is a five-membered ring containing sulfur, while purine is a fused bicyclic system consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)-9H-purine can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with purine precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene moiety . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of 6-(Thiophen-3-yl)-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-(Thiophen-3-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(Thiophen-3-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Mecanismo De Acción
The mechanism of action of 6-(Thiophen-3-yl)-9H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The thiophene ring can interact with various molecular targets, while the purine moiety can mimic natural nucleotides, affecting DNA and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered ring containing sulfur, used in various applications including pharmaceuticals and materials science.
Purine: A fused bicyclic system, a key component of nucleotides and nucleic acids.
Thienothiophene: An annulated ring of two thiophene rings, used in optoelectronic devices.
Uniqueness
6-(Thiophen-3-yl)-9H-purine is unique due to its combination of thiophene and purine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
918537-12-9 |
|---|---|
Fórmula molecular |
C9H6N4S |
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
6-thiophen-3-yl-7H-purine |
InChI |
InChI=1S/C9H6N4S/c1-2-14-3-6(1)7-8-9(12-4-10-7)13-5-11-8/h1-5H,(H,10,11,12,13) |
Clave InChI |
HNWRZHRRVBORIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=C3C(=NC=N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


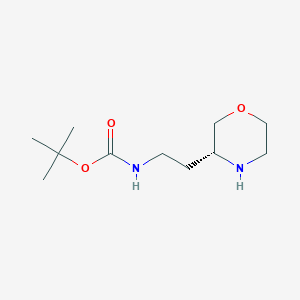

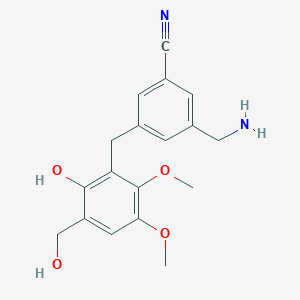
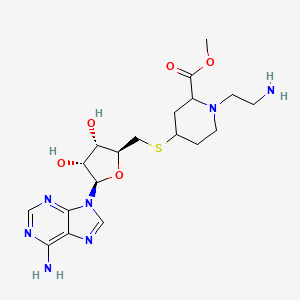
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
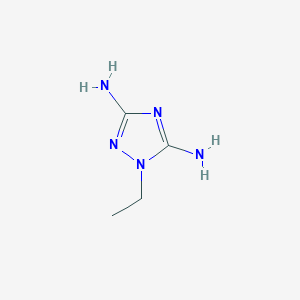
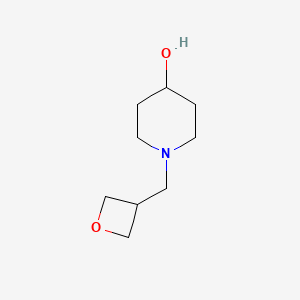

![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
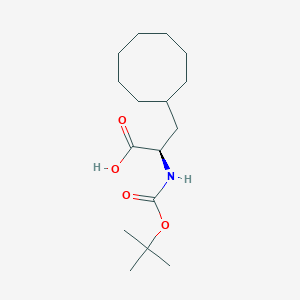
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
